REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][C:10]2([CH2:11]1)[CH2:12][N:13]([CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH2:14][C:15]2=[N:16][O:17][CH3:18].[CH3:28][OH:29].[H:26][H:27]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][C:10]2([CH2:11]1)[CH2:12][NH:13][CH2:14][C:15]2=[N:16][O:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON=C1CN(Cc2ccccc2)CC12CN(C(=O)OC(C)(C)C)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CON=C1CNCC12CN(C(=O)OC(C)(C)C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |